Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is a high-purity compound with a molecular weight of 280.2 g/mol. This versatile chemical, bearing the CAS number 2408970-81-8, offers a unique blend of reactivity and stability, making it a valuable asset for research and development endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . The reaction conditions are mild and functional group tolerant, making the process efficient and environmentally benign .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids, which is a common method in the preparation of organotrifluoroborate salts .
Chemical Reactions Analysis
Types of Reactions: Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate undergoes various types of reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: The compound is often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The reagents typically include palladium catalysts and organoboron reagents under mild conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is used in various scientific research applications, including:
- Chemistry : As a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
- Biology : Potential applications in the study of biological pathways and molecular interactions.
- Medicine : Investigated for its potential therapeutic properties and as a building block in drug development.
- Industry : Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate involves its reactivity in forming carbon–carbon bonds through transition metal-catalyzed processes. The molecular targets and pathways involved include the palladium-catalyzed oxidative addition and transmetalation steps in Suzuki–Miyaura coupling .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H7BrKNO2 |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
potassium;1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H8BrNO2.K/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1 |
InChI Key |
QOWMOKSHLCMWOD-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)Br)C(=O)[O-].[K+] |
Origin of Product |
United States |
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